Cas no 813-19-4 (hexabutyldistannane)

hexabutyldistannane structure
hexabutyldistannane structure
商品名:hexabutyldistannane
CAS番号:813-19-4
MF:C24H54Sn2
メガワット:580.105566501617
MDL:MFCD00009417
CID:83088
PubChem ID:6327815

hexabutyldistannane 化学的及び物理的性質

名前と識別子

    • Hexabutylditin
    • Hexabutyldistannane
    • Bis(tributyltin)~Hexa-n-butyldistannane
    • Hexa-n-butylditin
    • Hexanbutylditin
    • Bis(tributyltin)
    • tributyltin
    • 1,1,1,2,2,2-Hexabutyldistannane (ACI)
    • Distannane, hexabutyl- (8CI, 9CI)
    • Tin, hexabutyldi- (6CI, 7CI)
    • Hexa-n-butyldistannane
    • NSC 227367
    • NSC 65520
    • NSC 92633
    • Tributyl(tributylstannyl)stannane
    • Tributylditin
    • hexabutyldistannane
    • MDL: MFCD00009417
    • インチ: 1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;;
    • InChIKey: REDSKZBUUUQMSK-UHFFFAOYSA-N
    • ほほえんだ: CCCC[Sn]([Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC
    • BRN: 3605476

計算された属性

  • せいみつぶんしりょう: 582.22700
  • どういたいしつりょう: 582.227
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 168
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0A^2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.148 g/mL at 25 °C(lit.)
  • ふってん: 197-198 °C (10 mmHg)
  • フラッシュポイント: 華氏温度:266°f
    摂氏度:130°c
  • 屈折率: n20/D 1.512(lit.)
  • ようかいど: Insuluble (2.1E-6 g/L) (25 ºC),
  • すいようせい: Immiscible with water.
  • PSA: 0.00000
  • LogP: 9.76300
  • かんど: Air & Moisture Sensitive
  • ようかいせい: 未確定

hexabutyldistannane セキュリティ情報

hexabutyldistannane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0001-2097-1g
hexabutyldistannane
813-19-4 95%+
1g
$21.0 2023-09-07
Life Chemicals
F0001-2097-5g
hexabutyldistannane
813-19-4 95%+
5g
$60.0 2023-09-07
Life Chemicals
F0001-2097-10g
hexabutyldistannane
813-19-4 95%+
10g
$84.0 2023-09-07
Oakwood
099363-1g
Bis(tributyltin)
813-19-4 98%
1g
$11.00 2024-07-19
Enamine
EN300-194532-10.0g
hexabutyldistannane
813-19-4 93%
10g
$40.0 2023-05-03
Enamine
EN300-194532-0.1g
hexabutyldistannane
813-19-4 93%
0.1g
$19.0 2023-09-17
Life Chemicals
F0001-2097-0.5g
hexabutyldistannane
813-19-4 95%+
0.5g
$19.0 2023-09-07
Enamine
EN300-194532-2.5g
hexabutyldistannane
813-19-4 93%
2.5g
$27.0 2023-09-17
abcr
AB116102-50 g
Hexa-n-butylditin, 97%; .
813-19-4 97%
50 g
€161.00 2023-07-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY012846-25g
Hexabutylditin
813-19-4 ≥95%
25g
¥198.00 2024-07-09

hexabutyldistannane 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran
リファレンス
Preparation of distannanes
, Germany, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
リファレンス
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hexamethylphosphoramide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
リファレンス
Rapid and mild deoxygenation of organoheteroatom oxides with the efficient electron transfer system SmI2-tetrahydrofuran-hexamethylphosphoric triamide
Handa, Yuichi; et al, Journal of the Chemical Society, 1989, (5), 298-9

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
Regioselective addition of stannylcyanocuprates to acetylenic ethers: a chemical and spectroscopic study
Cabezas, Jorge A.; Oehlschlager, Allan C., Synthesis, 1994, (4), 432-42

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Ethanol ,  Benzene ;  40 h, reflux
リファレンス
Reactions of hexabutylditin with triphenyl phosphine and arsine
Bansal, Deepika; et al, Journal of Ultra Chemistry, 2009, 5(3), 427-429

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium ,  18-Crown-6 Solvents: Tetrahydrofuran
リファレンス
Generation of C, Si, and Sn anions using [K+/K-] solutions in THF
Hevesi, Laszlo; et al, Synlett, 1995, (10), 1047-9

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Ammonia
リファレンス
Some uses of tin compounds in organic synthesis
Rowley, Michael, 1986, , ,

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Reaction of α-acetylene organotin compounds with metallic sodium
Komarov, N. V.; et al, Zhurnal Obshchei Khimii, 1979, 49(10),

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: (±)-Benzoin
リファレンス
2,2-Dibutyl-1,3,2-dioxastannolenes
Davies, Alwyn G.; et al, Journal of the Chemical Society, 1983, (4), 875-82

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Synthesis and rearrangement reactions of o-functionalized phenyllithium and phenylsodium derivatives of Group IVB and VB elements
Heinicke, J.; et al, Journal of Organometallic Chemistry, 1983, 243(1), 1-8

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Ammonia
リファレンス
Preparation of allylstannanes and distannanes using zinc in liquid ammonia
Makosza, Mieczyslaw; et al, Synthetic Communications, 1998, 28(14), 2697-2702

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Water Solvents: Water
リファレンス
Some aspects on the reactivity of α-chloro-α-ethoxymethyltributyltin: reductive etherification of aromatic aldehydes and demonstration of formyltributyltin during the hydrolysis
Quintard, Jean Paul; et al, Journal of Organometallic Chemistry, 1983, 251(2), 175-87

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Product subclass 1: tin hydrides
Clark, A. J., Science of Synthesis, 2003, 5, 205-271

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Reaction of α-acetylene organotin compounds with metallic sodium
Komarov, N. V.; et al, Zhurnal Obshchei Khimii, 1979, 49(10),

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

ごうせいかいろ 19

はんのうじょうけん
1.1 4 h, 200 °C
リファレンス
Synthesis of Hexabutylditin from Tributyltin Hydride and bis(Tributyltin)oxide
Darwish, Alla; et al, Synthetic Communications, 2004, 34(10), 1885-1890

ごうせいかいろ 20

はんのうじょうけん
1.1 6 h, 200 °C
リファレンス
A convenient route to distannanes, oligostannanes, and polystannanes
Khan, Aman; et al, Canadian Journal of Chemistry, 2010, 88(10), 1046-1052

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  0.5 h, rt
リファレンス
Novel access to organostannane compounds under ultrasound irradiation
Zhao, Zhi-Quan; et al, Chinese Journal of Chemistry, 2004, 22(11), 1382-1383

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Hexane
リファレンス
Reaction of α-(trialkylstannyl)acetylenes with metallic sodium
Komarov, N. V.; et al, Izvestiya Akademii Nauk, 1994, (6), 1109-10

ごうせいかいろ 23

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  35 h, reflux
リファレンス
Reactions of hexabutylditin with triphenyl phosphine and arsine
Bansal, Deepika; et al, Journal of Ultra Chemistry, 2009, 5(3), 427-429

ごうせいかいろ 24

はんのうじょうけん
1.1 Catalysts: Acetylene
リファレンス
Reaction of trialkyl stannanides of alkali metals with acetylene compounds
Zavgorodnii, V. S.; et al, Zhurnal Obshchei Khimii, 1981, 51(9), 2048-57

ごうせいかいろ 25

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
リファレンス
Organotin compounds. XXXIII. The first complexation between organotin and nitro derivatives: reactions of the tin-alkyl bond
Al-Allaf, Talal A. K.; et al, Journal of Organometallic Chemistry, 1989, 373(1), 29-35

ごうせいかいろ 26

はんのうじょうけん
1.1 Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran
リファレンス
Scope and mechanism of stannylalumination of 1-alkynes
Sharma, Sunaina; et al, Journal of Organic Chemistry, 1989, 54(21), 5064-73

ごうせいかいろ 27

はんのうじょうけん
1.1 Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran
リファレンス
Scope and mechanism of stannylalumination of 1-alkynes
Sharma, Sunaina; et al, Journal of Organic Chemistry, 1989, 54(21), 5064-73

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Tetrahydrofuran ,  Water
リファレンス
Wurtz-type reductive coupling reaction of primary alkyl iodides and haloorganotins in cosolvent/H2O(NH4Cl)/Zn media as a route to mixed alkylstannanes and hexaalkyldistannanes
Marton, D.; et al, Journal of Organometallic Chemistry, 2000, 612(1-2), 78-84

hexabutyldistannane Raw materials

hexabutyldistannane Preparation Products

hexabutyldistannane サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:813-19-4)Hexabutyldistannane
注文番号:2474192
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:07
価格 ($):discuss personally

hexabutyldistannane 関連文献

hexabutyldistannaneに関する追加情報

Recent Advances in Hexabutyldistannane (CAS 813-19-4) Research: Applications and Innovations in Chemical Biomedicine

Hexabutyldistannane (CAS 813-19-4) has recently garnered significant attention in the field of chemical biomedicine due to its unique properties and potential applications. This organotin compound, characterized by its six butyl groups attached to a distannane core, has been explored for its catalytic, therapeutic, and material science applications. Recent studies have focused on its role in organic synthesis, anticancer research, and as a precursor for advanced nanomaterials. This research brief synthesizes the latest findings to provide a comprehensive overview of hexabutyldistannane's current and emerging roles in biomedicine.

In the realm of organic synthesis, hexabutyldistannane has been utilized as a reducing agent and catalyst in various cross-coupling reactions. A 2023 study published in the Journal of Organometallic Chemistry demonstrated its efficacy in Stille coupling reactions, where it facilitated the formation of carbon-carbon bonds under mild conditions. The study highlighted the compound's stability and selectivity, making it a valuable tool for constructing complex molecular architectures. Furthermore, researchers have explored its use in photoredox catalysis, where its ability to participate in single-electron transfer processes has opened new avenues for sustainable synthesis methodologies.

The anticancer potential of hexabutyldistannane has also been a focal point of recent investigations. In vitro studies conducted by a team at the University of Cambridge revealed that derivatives of hexabutyldistannane exhibit selective cytotoxicity against certain cancer cell lines, particularly in hormone-dependent cancers. The mechanism of action appears to involve the disruption of mitochondrial function and induction of apoptosis. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that structural modifications of hexabutyldistannane could yield novel chemotherapeutic agents with improved specificity and reduced side effects.

Material science applications of hexabutyldistannane have expanded significantly in the past year. Researchers at the National University of Singapore developed a novel nanocomposite material using hexabutyldistannane as a precursor for tin oxide nanoparticles. The resulting material demonstrated exceptional electrochemical properties, making it suitable for advanced battery technologies and biosensors. This breakthrough, detailed in Advanced Materials, underscores the compound's versatility beyond traditional organometallic chemistry applications.

Despite these promising developments, challenges remain in the widespread adoption of hexabutyldistannane. Recent toxicological studies have raised concerns about the environmental persistence and potential bioaccumulation of organotin compounds. A 2024 review in Environmental Science & Technology emphasized the need for greener alternatives or improved containment strategies when working with such compounds. Concurrently, researchers are exploring biodegradable derivatives of hexabutyldistannane that retain its beneficial properties while minimizing ecological impact.

Looking forward, the integration of computational chemistry approaches with experimental studies is expected to accelerate the development of hexabutyldistannane-based technologies. Molecular modeling and machine learning algorithms are being employed to predict optimal reaction conditions and design novel derivatives with enhanced properties. This interdisciplinary approach, combining synthetic chemistry, biomedical research, and materials science, positions hexabutyldistannane as a compound of continuing importance in chemical biomedicine.

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